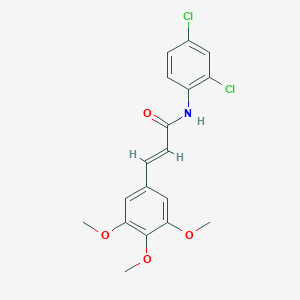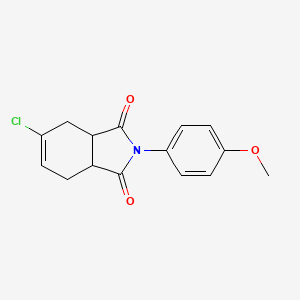![molecular formula C11H12Cl3NO2 B5186705 ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate](/img/structure/B5186705.png)
ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate, also known as Sevin, is a carbamate insecticide that has been widely used in agriculture and horticulture for pest control. It was first introduced in the 1950s and has since been a popular choice for farmers and gardeners due to its effectiveness in controlling a wide range of pests.
Mecanismo De Acción
Ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This results in the accumulation of acetylcholine, leading to overstimulation of the nervous system and ultimately causing paralysis and death in the target pests.
Biochemical and Physiological Effects:
ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate has been shown to have toxic effects on non-target organisms, including humans. It can cause irritation of the skin, eyes, and respiratory tract, as well as nausea, vomiting, and diarrhea if ingested. In addition, ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate has been found to have carcinogenic properties, with long-term exposure linked to an increased risk of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate is a widely used insecticide in laboratory experiments due to its effectiveness and availability. However, its toxicity and potential for environmental harm must be taken into consideration when using it in experiments. Alternative methods of pest control, such as biological control and integrated pest management, should also be considered.
Direcciones Futuras
1. Development of new, safer insecticides that are effective against a wide range of pests.
2. Investigation of the effects of ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate on non-target organisms, including beneficial insects and soil microorganisms.
3. Development of alternative methods of pest control, such as biological control and integrated pest management.
4. Investigation of the mechanisms of resistance to ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate in target pests, in order to develop more effective pest control strategies.
5. Development of new formulations of ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate that are less toxic and more environmentally friendly.
Métodos De Síntesis
The synthesis of ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate involves the reaction between 1,2-dichloroethane and 4-chloroaniline in the presence of sodium hydroxide. The resulting product is then reacted with ethyl chloroformate to produce ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate.
Aplicaciones Científicas De Investigación
Ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been shown to be effective against a wide range of pests, including beetles, caterpillars, and mites. ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate has also been used in the control of insect-borne diseases such as malaria and dengue fever.
Propiedades
IUPAC Name |
ethyl N-[2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl3NO2/c1-2-17-11(16)15-9(10(13)14)7-3-5-8(12)6-4-7/h3-6,9-10H,2H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOZPHQKPKPKCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C1=CC=C(C=C1)Cl)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-ethylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5186622.png)
![(2,1,3-benzothiadiazol-5-ylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5186660.png)

![4-({5-[(5-isoquinolinyloxy)methyl]-3-isoxazolyl}carbonyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B5186672.png)
![(1H-imidazol-4-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5186678.png)

![1-[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5186687.png)
![1-(3-chloro-4-methylphenyl)-5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186689.png)
![6-(2,6-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5186692.png)
![4-(3,5-dimethyl-4-isoxazolyl)-5-methylthieno[2,3-d]pyrimidine](/img/structure/B5186695.png)

![1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B5186710.png)

![4-[2-(5-bromo-2-hydroxyphenyl)-5-chloro-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol](/img/structure/B5186714.png)